3-Amino-2-naphthaldehyde
Description
Significance of Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry
Naphthalene, a fused two-ring aromatic system, is a cornerstone in the development of biologically active compounds and advanced materials. ekb.eg Its rigid and planar structure provides a unique platform for constructing molecules with specific three-dimensional orientations, which is crucial for interactions with biological targets. acs.org The lipophilic nature of the naphthalene ring can enhance the ability of molecules to penetrate biological membranes. ijpsjournal.com
The versatility of the naphthalene scaffold is evident in its presence in numerous FDA-approved drugs, including the antibacterial nafcillin, the antifungal terbinafine, and the anti-inflammatory drug naproxen. ekb.egacs.org Furthermore, naphthalene derivatives are extensively studied for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of a compound's electronic and steric properties, making it a privileged scaffold in drug discovery and materials science. acs.orgresearchgate.net
Overview of 3-Amino-2-naphthaldehyde as a Pivotal Synthetic Intermediate
This compound, with the chemical formula C₁₁H₉NO, is an organic compound featuring a naphthalene backbone substituted with an amino group (-NH₂) at the 3-position and an aldehyde group (-CHO) at the 2-position. nih.gov This unique arrangement of functional groups makes it a highly reactive and versatile building block in organic synthesis.
The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same molecule allows for a variety of intramolecular and intermolecular reactions. This dual reactivity is key to its role as a precursor for the synthesis of a diverse range of heterocyclic compounds, Schiff bases, and metal complexes. smolecule.com These resulting molecules often exhibit interesting photophysical properties, biological activities, and applications in coordination chemistry. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | nih.gov |
| Molecular Weight | 171.19 g/mol | nih.gov |
| CAS Number | 154845-34-8 | nih.gov |
| Appearance | Yellowish crystalline solid | smolecule.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide | smolecule.com |
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond. smolecule.comekb.eg These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov The amino group, on the other hand, can participate in reactions such as acylation and alkylation, further expanding the synthetic possibilities.
The strategic importance of this compound is underscored by its application in the development of fluorescent probes for the detection of metal ions and other analytes. Its derivatives have also been investigated for their potential antimicrobial and anticancer activities. smolecule.com The reactivity and versatility of this compound continue to make it a subject of interest for researchers exploring new synthetic methodologies and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
3-aminonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPPFDDTPSWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435591 | |
| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154845-34-8 | |
| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 2 Naphthaldehyde
Reductive Pathways for the Preparation of 3-Amino-2-naphthaldehyde
The conversion of the nitro group on the naphthalene (B1677914) ring to a primary amine is a fundamental transformation in the synthesis of this compound. This is typically achieved through methods that are chemoselective, meaning they target the nitro group without affecting the sensitive aldehyde group. The most common and well-documented approaches involve classical reduction with metals in acidic media and modern catalytic hydrogenation techniques.
A key advantage of this method is its reliability and the use of inexpensive reagents. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, at elevated temperatures, generally between 60–80°C, for a duration of 4 to 6 hours. Under these controlled conditions, the aldehyde group remains intact. However, this method is not without its drawbacks. A significant limitation is the generation of large quantities of iron sludge as a byproduct, which can complicate the purification process of the final product. Furthermore, careful control of the pH is necessary to prevent any unwanted oxidation of the aldehyde group.
The general reaction can be represented as: C₁₁H₇NO₂ + 3Fe + 6HCl → C₁₁H₉NO + 3FeCl₂ + 2H₂O
Table 1: Reaction Conditions for Iron-Hydrochloric Acid Reduction
| Parameter | Condition | Source |
|---|---|---|
| Reagents | Iron powder, Concentrated HCl | |
| Solvent | Ethanol/Water | |
| Temperature | 60–80°C | |
| Time | 4–6 hours | |
| Yield | 70–85% |
Catalytic hydrogenation represents a cleaner and more efficient alternative to traditional metal-acid reductions for synthesizing aromatic amines from nitro compounds. vedantu.comsioc-journal.cn This method employs a catalyst, typically a noble metal supported on a solid matrix, to facilitate the reaction between molecular hydrogen (H₂) and the nitro compound. vedantu.com For the synthesis of this compound, catalytic hydrogenation offers high selectivity and produces minimal byproducts, making it highly suitable for larger-scale industrial production.
Commonly used catalysts include palladium on carbon (Pd/C), Raney nickel, or platinum dioxide (PtO₂). The reaction is generally performed in a solvent like ethanol or tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere, with pressures typically ranging from 1 to 3 atmospheres. This process is often carried out at or near room temperature (25–40°C) and is usually complete within 2 to 3 hours. The high efficiency and mild conditions of catalytic hydrogenation make it a preferred method, yielding a purer product in high yields, often between 90-95%.
Table 2: Comparative Performance of Catalysts in Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 5% Pd/C | Ethanol | 30 | 92 | 98 | |
| Raney Ni | THF | 40 | 88 | 95 | |
| PtO₂ | Methanol | 25 | 85 | 90 |
Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Naphthaldehyde
Reactivity Profile of the Aldehyde Moiety
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. Its reactivity is a cornerstone of the derivatization potential of 3-Amino-2-naphthaldehyde.
The most fundamental reaction of the aldehyde group is nucleophilic addition. libretexts.orgpressbooks.pub In this process, a nucleophile attacks the electron-deficient carbonyl carbon. This attack leads to the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol, or in other variations, the carbonyl oxygen is eliminated to form a product with a carbon-nucleophile double bond. pressbooks.pub This general mechanism underpins the specific reactions detailed in the following sections. Aldehydes are typically more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub
The aldehyde functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a classic condensation process where the nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, and a subsequent dehydration step yields the C=N-OH functionality of the oxime. nih.gov Research on various naphthaldehyde compounds confirms this reactivity. nih.govresearchgate.net These oxime derivatives are stable and have applications in coordination chemistry, with some forming polynuclear metal complexes. rsc.org The synthesis of oximes from naphthaldehydes can often be achieved in high yield by reacting the aldehyde with hydroxylamine hydrochloride. researchgate.net
Table 1: General Reaction for Oxime Formation
| Reactant 1 | Reactant 2 | Product Class | Key Functional Group |
| This compound | Hydroxylamine | Naphthaldehyde Oxime | >C=N-OH |
In a reaction analogous to oxime formation, this compound can be condensed with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) to produce hydrazones. grafiati.comresearchgate.net Hydrazones are characterized by the R₂C=N-NR₂ linkage and are significant in both organic synthesis and the development of bioactive compounds. researchgate.netuobaghdad.edu.iq The reaction typically proceeds by refluxing the aldehyde and the hydrazine reagent in a suitable solvent like ethanol (B145695). uobaghdad.edu.iqlongdom.org The resulting hydrazone derivatives are versatile intermediates for synthesizing various heterocyclic compounds.
Table 2: Reagents for Hydrazone Derivative Synthesis
| Reagent | Resulting Derivative |
| Hydrazine Hydrate | This compound Hydrazone |
| Phenylhydrazine | This compound Phenylhydrazone |
| Substituted Hydrazines | Corresponding Substituted Hydrazones |
One of the most important reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases (-C=N-R). nih.gov This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the stable imine product. nih.gov The formation of the azomethine group (C=N) is a robust and high-yield process. juniperpublishers.comekb.eg Schiff bases derived from naphthaldehydes are critical in the field of coordination chemistry, where they act as ligands to form stable metal complexes. ekb.egnih.gov
Formation of Hydrazone Derivatives
Reactivity Profile of the Amino Moiety
The primary amino group (-NH₂) at the 3-position is nucleophilic and imparts basic characteristics to the molecule. chemicalbook.com Its reactivity is typical of an aromatic amine, allowing for a different set of derivatization strategies compared to the aldehyde group. The presence of the amino group makes the molecule susceptible to self-condensation under certain conditions, which may necessitate the use of protecting groups during some synthetic steps. reddit.com Key reactions involving the amino moiety include acylation, alkylation, and diazotization, which allows for subsequent azo coupling reactions to form dyes. The nucleophilic character of the amine is also exploited in reactions with various electrophiles, such as in the synthesis of heterocyclic systems. researchgate.net
Strategies for the Formation of Functionalized Derivatives
The dual functionality of this compound allows for sophisticated derivatization strategies to build complex molecules. These strategies often leverage the reactivity of both the aldehyde and amino groups.
Sequential Derivatization : One functional group can be reacted selectively while the other remains intact or is protected. For instance, a Schiff base can be formed at the aldehyde position, followed by a reaction such as acylation at the distal amino group.
Intramolecular Reactions : The proximity of the amino and aldehyde groups can facilitate intramolecular cyclization reactions under specific conditions to form fused heterocyclic systems.
Multicomponent Reactions : The compound can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. A notable example is the Betti reaction, a type of Mannich reaction, where an aldehyde, a primary or secondary amine, and a phenol (B47542) condense to form an aminoalkylnaphthol. rsc.orgnih.gov While the classic Betti reaction uses different components, the principle of condensing an aldehyde, an amine, and a nucleophile is a powerful strategy for which this compound could be a substrate or precursor.
Synthesis of Ligands : The most prominent strategy involves converting the molecule into a Schiff base ligand. By reacting the aldehyde with another amine-containing molecule (or reacting the amine with another aldehyde), polydentate ligands can be synthesized. These ligands are invaluable in coordination chemistry for creating metal complexes with specific catalytic or material properties. nih.gov
These strategies underscore the role of this compound as a versatile platform for generating a library of functionalized derivatives with applications in materials science and medicinal chemistry. smolecule.com
Spectroscopic and Structural Characterization of 3 Amino 2 Naphthaldehyde and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-Amino-2-naphthaldehyde and its derivatives reveals characteristic absorption bands that confirm their structural features. For instance, Schiff base derivatives of this compound, such as those derived from 2-hydroxy-1-naphthaldehyde (B42665), exhibit distinct vibrational bands. The presence of an intramolecular hydrogen bond is indicated by stretching frequencies in the range of 2849 to 2859 cm⁻¹. researchgate.net The C=N bond, characteristic of the imine group in the enol-imine form, is also readily identified in the IR spectrum. researchgate.net
In related naphthofuran derivatives, which can be synthesized from precursors like this compound, specific IR absorptions are observed. For example, a derivative might show bands for an amino group (NH₂) at 3470-3236 cm⁻¹ and a cyano group (CN) at 221-2216 cm⁻¹. medcraveonline.com N-acetylamino derivatives have shown absorption bands for the amino group (NH₂) at 3262 and 3210 cm⁻¹, a cyano group (CN) at 2208 cm⁻¹, and a carbonyl group (CO) at 1704 cm⁻¹. medcraveonline.com Another derivative, 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan, displays IR absorptions for the amino group (NH₂) at 3420, 3312, and 3198 cm⁻¹ and for the cyano group (CN) at 2205 cm⁻¹. medcraveonline.com
The formation of Schiff bases from 3-amino-1,2,4-triazole and 2-hydroxy-1-naphthaldehyde results in a ligand with characteristic IR peaks at 3107 cm⁻¹ (N-H), 1575 cm⁻¹ (C=N), and 1088 cm⁻¹ (N-N) for the triazole moiety. juniperpublishers.com The starting materials, 3-amino-1,2,4-triazole and the aldehyde, show peaks at 3325 cm⁻¹ (NH₂) and 1715 cm⁻¹ (CHO), respectively. juniperpublishers.com
Metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde also provide valuable FT-IR data. For example, the IR spectra of these complexes help in understanding the coordination of the ligand to the metal ion through the nitrogen and oxygen donor atoms. ajrconline.orgbohrium.com
FT-IR Spectral Data for Selected this compound Derivatives and Related Compounds
| Compound/Derivative Type | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Schiff base of 2-hydroxy-1-naphthaldehyde | Intramolecular H-bond | 2849 - 2859 | researchgate.net |
| Naphthofuran derivative | NH₂ | 3470 - 3236 | medcraveonline.com |
| Naphthofuran derivative | CN | 221 - 2216 | medcraveonline.com |
| N-acetylamino derivative | NH₂ | 3262, 3210 | medcraveonline.com |
| N-acetylamino derivative | CN | 2208 | medcraveonline.com |
| N-acetylamino derivative | CO | 1704 | medcraveonline.com |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | NH₂ | 3420, 3312, 3198 | medcraveonline.com |
| 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan | CN | 2205 | medcraveonline.com |
| Schiff base of 3-amino-1,2,4-triazole | N-H (triazole) | 3107 | juniperpublishers.com |
| Schiff base of 3-amino-1,2,4-triazole | C=N (triazole) | 1575 | juniperpublishers.com |
| Schiff base of 3-amino-1,2,4-triazole | N-N (triazole) | 1088 | juniperpublishers.com |
| 3-amino-1,2,4-triazole (starting material) | NH₂ | 3325 | juniperpublishers.com |
| Aldehyde (starting material) | CHO | 1715 | juniperpublishers.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound, recorded in CDCl₃, shows a distinct set of signals. The aldehydic proton appears as a singlet at 10.06 ppm. The aromatic protons resonate in the region of 7.20 to 7.68 ppm, and the amino protons (NH₂) appear as a singlet at 4.84 ppm. ntu.edu.sg
Derivatives of this compound exhibit characteristic shifts in their ¹H NMR spectra. For instance, the N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine show a signal for the N-N=CH proton in the range of 8.24 to 8.59 ppm. nih.gov In some Schiff base derivatives, the azomethine proton signal shift from δ 8.35 to δ 8.41–8.48 ppm indicates coordination of the azomethine nitrogen with a metal ion. nih.gov
For related naphthofuran derivatives, specific proton signals are observed. For example, one derivative showed a singlet for H-3 at δ 7.89-7.60 and a singlet for a methyl group at δ 2.62-2.35. medcraveonline.com Another naphthofuran derivative displayed a singlet for H-3 at δ 7.32-7.25 and a broad singlet for the NH₂ protons at δ 6.85-6.77. medcraveonline.com
¹H NMR Spectral Data for this compound and its Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| This compound | CDCl₃ | CHO | 10.06 | s | rsc.org |
| This compound | CDCl₃ | Ar-H | 7.20 - 7.68 | m | ntu.edu.sg |
| This compound | CDCl₃ | NH₂ | 4.84 | s | ntu.edu.sg |
| N-benzylidene derivative | - | N-N=CH | 8.24 - 8.59 | - | nih.gov |
| Schiff base metal complex | - | Azomethine proton | 8.41 - 8.48 | - | nih.gov |
| Naphthofuran derivative | - | H-3 | 7.89 - 7.60 | s | medcraveonline.com |
| Naphthofuran derivative | - | CH₃ | 2.62 - 2.35 | s | medcraveonline.com |
| Naphthofuran derivative | - | H-3 | 7.32 - 7.25 | s | medcraveonline.com |
| Naphthofuran derivative | - | NH₂ | 6.85 - 6.77 | br s | medcraveonline.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a Schiff base ligand derived from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde, the azomethine carbon (HC=N) resonates at δ 163.32 ppm, the carbonyl carbon (C=O) at δ 160.20 ppm, and the aromatic carbon attached to the hydroxyl group (Ar-OH) at δ 171.02 ppm. nih.gov
In naphthofuran derivatives, the signals for various carbon atoms can be clearly assigned. For instance, in one derivative, the carbonyl carbon (CO) appeared at δ 187.19 and the methyl carbon (CH₃) at δ 26.31. medcraveonline.com Another derivative showed signals for two cyano groups (CN) at δ 118.01 and δ 117.02, and a methyl carbon (CH₃) at δ 26.21. medcraveonline.com A different naphthofuran derivative exhibited a signal for the C=N carbon at δ 151.72 and a methyl carbon (CH₃) at δ 27.30. medcraveonline.com
¹³C NMR Spectral Data for Derivatives of this compound
| Derivative Type | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| Schiff base ligand | HC=N | 163.32 | nih.gov |
| Schiff base ligand | C=O | 160.20 | nih.gov |
| Schiff base ligand | Ar-OH | 171.02 | nih.gov |
| Naphthofuran derivative | CO | 187.19 | medcraveonline.com |
| Naphthofuran derivative | CH₃ | 26.31 | medcraveonline.com |
| Naphthofuran derivative | CN | 118.01, 117.02 | medcraveonline.com |
| Naphthofuran derivative | CH₃ | 26.21 | medcraveonline.com |
| Naphthofuran derivative | C=N | 151.72 | medcraveonline.com |
| Naphthofuran derivative | CH₃ | 27.30 | medcraveonline.com |
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, the [M+H]⁺ molecular ion signals were readily obtained as the base signals in the HRMS analysis. nih.gov Similarly, for oxovanadium(IV) compounds containing Schiff base derivatives, HRMS (ESI-MS) is used to identify the molecular ion peaks. publish.csiro.au For instance, two such compounds showed molecular ion peaks at m/z 767.1982 and 703.1604. publish.csiro.au
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large, thermally labile molecules, including various derivatives of this compound. This method allows for the ionization of analytes out of a solution, which helps in preventing their decomposition. In the context of this compound derivatives, ESI-MS has been employed to confirm the molecular weights of newly synthesized compounds and to study their fragmentation patterns. unito.it
For instance, the ESI-MS of Schiff base ligands derived from this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique has been successfully used to characterize heterocyclic amino acids, which are structurally related to derivatives of this compound. The fragmentation behavior of these ions upon collision-induced dissociation (CID) provides valuable structural information. unito.it Studies on related lactam structures have shown that fragmentation often proceeds from the N-protonated tautomer, leading to unique fragmentation pathways for each compound. nih.gov
The choice of buffer solution can significantly influence the ESI-MS analysis of amino acid derivatives. For example, while borate (B1201080) buffer is commonly used, it can suppress the ESI ionization. Carbonate buffer has been found to be a better alternative for derivatization reactions, as it provides higher responses in the mass spectrometer. nih.gov The development of atmospheric pressure ionization (API) interfaces, such as ESI, has been crucial for the sensitive and accurate analysis of complex organic molecules. scielo.br
General Mass Spectrometry Approaches
Mass spectrometry, in general, is a fundamental technique for the characterization of this compound and its derivatives, providing critical information on their molecular weight and structure through fragmentation analysis. ijmsdr.org
In the mass spectra of Schiff base ligands derived from this compound, the molecular ion peak is often observed, which confirms the successful synthesis of the target compound. juniperpublishers.comjuniperpublishers.com The fragmentation patterns observed in the mass spectra can be complex but offer deep insights into the molecule's structure. For example, the fragmentation of a Schiff base ligand derived from 3-amino-1,2,4-triazole and 2-hydroxy-1-naphthaldehyde showed characteristic ion peaks corresponding to fragments of the parent molecule, such as the naphthalene (B1677914) moiety (C₁₀H₈)⁺ and benzene (B151609) ring (C₆H₆)⁺. juniperpublishers.comjuniperpublishers.com
Electron Impact (EI) mass spectrometry is a common approach used for these compounds. The fragmentation in EI-MS can be quite extensive. For instance, in the mass spectrum of a 3-amino quinazolinone derivative, the molecular ion fragmented through the loss of an -NH group, followed by the loss of a CH₂ group, HCO, -CH₃, CN, and O, leading to a series of smaller fragment ions. researchgate.net This detailed fragmentation pathway helps in the unequivocal identification of the compound's structure.
The fragmentation of organic molecules in a mass spectrometer follows certain general principles. For aldehydes, cleavage of bonds next to the carbonyl group is common, leading to the loss of a hydrogen atom (M-1) or a CHO group (M-29). arizona.edulibretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation of alkanes often results in clusters of peaks that are 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. arizona.edulibretexts.org
The table below summarizes the mass spectrometry data for a Schiff base ligand derived from 3-amino-1,2,4-triazole and 2-hydroxy-1-naphthaldehyde (TMN). juniperpublishers.comjuniperpublishers.com
| Fragment | m/z | Relative Intensity (%) |
| (C₁₀H₈)⁺ | 128 | 4.88 |
| (C₆H₆)⁺ | 78.11 | 2 |
| (C₅H₁₀)⁺ | 70 | 20 |
| (C₄H₄)⁺ | 52 | 0.89 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from the ground state to higher energy excited states. The resulting spectra provide information about the electronic structure and conjugation within the molecule. juniperpublishers.comdergipark.org.tr
The UV-Vis spectrum of a Schiff base ligand derived from 3-amino-1,2,4-triazole and 2-hydroxy-1-naphthaldehyde, when measured in dimethylformamide (DMF), exhibited three main absorption bands. juniperpublishers.com The bands at 370-385 nm are attributed to n→π* transitions of the C=N group of the triazole and the hydroxyl group. A band at 335 nm corresponds to the π→π* transition of the azomethine (C=N) group, and a band at 265 nm is assigned to the π→π* transition of the C=C bonds in the phenyl ring. juniperpublishers.com
The solvent can have a significant effect on the UV-Vis spectra of these compounds. dergipark.org.tr For Schiff bases capable of tautomerism, the polarity of the solvent can influence the equilibrium between the phenol-imine and keto-amine forms. dergipark.org.tr The electronic spectra of metal complexes of these ligands show shifts in the absorption bands upon coordination, indicating the involvement of the ligand's donor atoms in bonding with the metal ion. ijmsdr.org For example, the UV-Vis spectra of metal complexes with a Schiff base derived from trimethoprim (B1683648) and 2-hydroxy-1-naphthaldehyde showed bands that were shifted compared to the free ligand, suggesting complex formation. ijmsdr.org
The table below presents the UV-Vis absorption data for a Schiff base ligand (TMN) and its metal complexes. juniperpublishers.com
| Compound | Absorption Bands (nm) |
| TMN Ligand | 370-385 (n→π), 335 (π→π), 265 (π→π*) |
| Co(II) Complex | Shifted bands upon complexation |
| Ni(II) Complex | Shifted bands upon complexation |
| Cu(II) Complex | Shifted bands upon complexation |
| Zn(II) Complex | Shifted bands upon complexation |
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed molecular structures of this compound derivatives and their metal complexes. rsc.orgscirp.org
For example, the crystal structure of a Schiff base derived from 3-aminobenzophenone (B1265706) was determined using single crystal X-ray diffraction, which confirmed the compound crystallized in the orthorhombic crystal system. scirp.org In another study, the structures of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amino acids were determined, revealing the existence of different tautomeric forms in the solid state. researchgate.net
The analysis of organotin(IV) complexes with a ligand derived from 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthol (B167251) showed that the tin atoms can adopt different coordination geometries, such as pentacoordination in solution and a distorted octahedral geometry in the solid state due to intermolecular interactions. researchgate.net The crystal structures are often stabilized by a network of intra- and intermolecular hydrogen bonds. rsc.orgresearchgate.net For instance, in a series of Schiff bases, intramolecular O-H···N hydrogen bonds were observed, leading to the formation of stable six-membered rings. mdpi.com
The table below summarizes the crystallographic data for a benzophenone (B1666685) substituted semicarbazone. scirp.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 12.3855 (1) |
| b (Å) | 34.5746 (5) |
| c (Å) | 24.2283 (3) |
| α, β, γ (°) | 90 |
| V (ų) | 10375.1 (2) |
| Z | 32 |
X-ray Powder Diffraction for Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is a versatile technique used to identify the crystalline phases of a material and to determine its degree of crystallinity. arabjchem.org While single crystal X-ray diffraction provides the detailed structure of a single crystal, XRPD is used to analyze bulk crystalline materials. researchgate.net
In the study of metal complexes of Schiff bases derived from this compound, XRPD has been used to confirm the crystalline nature of the synthesized compounds. arabjchem.org The powder diffraction patterns of newly synthesized metal complexes are compared with those of the reactants to verify that a new crystalline product has been formed. fudutsinma.edu.ng The sharpness of the peaks in an XRPD pattern is an indication of the crystallinity of the sample. fudutsinma.edu.ng
For example, the XRPD analysis of zirconium(IV), cadmium(II), and iron(III) complexes with a Schiff base derived from 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde indicated that the complexes were crystalline and possessed triclinic structures. arabjchem.org The average crystallite size and dislocation density can also be calculated from the XRPD data, providing further information about the microstructure of the material. ekb.eg
Thermal Analysis
Thermal analysis techniques monitor the change in a physical property of a substance as a function of temperature. measurlabs.com They are crucial for determining the thermal stability, decomposition pathways, and composition of compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). etamu.educelignis.com This analysis provides quantitative information about thermal events such as dehydration (loss of water molecules), decomposition, and oxidation. measurlabs.com The resulting TGA curve plots the percentage of weight loss against temperature. celignis.com
For Schiff base metal complexes derived from naphthaldehydes, TGA is instrumental in confirming the presence of coordinated and/or lattice water molecules and in elucidating the thermal stability and decomposition pattern of the complexes. researchgate.netjuniperpublishers.com The analysis is typically carried out from ambient temperature up to 800-1000°C. jocpr.comjmchemsci.com
The thermograms of these complexes often exhibit a multi-stage decomposition process. fudutsinma.edu.ng
Stage 1: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of lattice (uncoordinated) and/or coordinated water molecules. The loss of coordinated water at a slightly higher temperature than lattice water supports its bonding to the metal ion. researchgate.net
Stage 2: Subsequent stages at higher temperatures involve the decomposition and fragmentation of the organic Schiff base ligand.
Final Stage: The process usually concludes with the formation of a stable metal oxide as the final residue at high temperatures. fudutsinma.edu.ng
The thermal stability of the metal complexes can be compared with the free ligand. Often, the complexes exhibit higher thermal stability than the parent Schiff base. jmchemsci.com
The table below presents a summary of TGA data for a representative Cu(II) Schiff base complex derived from 2-hydroxy-1-naphthaldehyde and an amine. researchgate.net
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calc.) | Assignment |
| [Cu(L)(H₂O)₃]·4H₂O | 1 | 30-155 | 10.56 | 10.74 | Loss of 4 lattice water molecules |
| 2 | 155-260 | 8.01 | 8.05 | Loss of 3 coordinated water molecules | |
| 3 | 260-610 | 69.43 | 69.29 | Decomposition of the ligand moiety | |
| Final Product | >610 | 11.90 | 11.85 | Formation of CuO (Metal Oxide) |
Data is based on findings for a Cu(II) complex of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-amino-3-hydroxynaphthalene-1-sulfonic acid. researchgate.net The formula is generalized as [Cu(L)(H₂O)₃]·4H₂O for illustrative purposes.
Computational and Theoretical Investigations of 3 Amino 2 Naphthaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely employed to investigate the properties of 3-Amino-2-naphthaldehyde and its derivatives. mwjscience.combohrium.com DFT methods are valued for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. researchgate.net
Prediction of Molecular Geometry and Electronic Structure
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). researchgate.net For derivatives of this compound, such as Schiff bases, DFT has been used to optimize molecular geometries in the gas phase. mjcce.org.mk These calculations help in understanding the planarity of the molecule, which is crucial for phenomena like intramolecular hydrogen bonding. sonar.ch
The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key outcome of DFT calculations. mdpi.com The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com For instance, in metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the coordination to a metal ion leads to a decrease in the HOMO-LUMO gap, suggesting enhanced electronic reactivity. mdpi.com
Elucidation of Reaction Mechanisms and Energy Profiles
DFT is a powerful tool for mapping out the pathways of chemical reactions and determining their energetic feasibility. nih.gov By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. uio.no This allows for the determination of activation energy barriers, which are critical in understanding reaction rates. nih.govbohrium.com
For reactions involving derivatives of this compound, DFT has been used to investigate mechanisms such as aromatic nucleophilic substitution. researchgate.net For example, the reaction between a fluoronaphthaldehyde and a methylthiolate has been studied to determine whether the mechanism is stepwise or concerted. researchgate.net In the context of catalysis, DFT calculations have been employed to model the oxidation of benzoins, providing insights into the reaction pathway. mdpi.com
Simulation of Spectroscopic Data
A significant application of DFT is the simulation of various spectroscopic data, which can then be compared with experimental results for validation. researchgate.net This includes the calculation of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). bohrium.comresearchgate.net
For Schiff base derivatives, theoretical FT-IR spectra have been calculated and shown to be in good agreement with experimental data. bohrium.com Similarly, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. tandfonline.com The close match between calculated and experimental wavelengths validates the computational methodology and provides a deeper understanding of the electronic transitions occurring within the molecule. mdpi.com
Studies on Intramolecular Proton Transfer (IPT) Mechanisms
Intramolecular proton transfer (IPT) is a fundamental process in many chemical and biological systems. In derivatives of this compound, particularly those that form Schiff bases with a hydroxyl group in a suitable position (e.g., from 2-hydroxy-1-naphthaldehyde), IPT can occur. This process involves the transfer of a proton between two atoms within the same molecule, often facilitated by an intramolecular hydrogen bond. mdpi.comdergipark.org.tr
The excited-state intramolecular proton transfer (ESIPT) is of particular interest due to its role in the unique photophysical properties of these molecules, such as large Stokes-shifted fluorescence. mdpi.com Computational studies, often using DFT, are employed to explore the potential energy surfaces of both the ground and excited states to understand the mechanism of proton transfer. researchgate.net These calculations can determine the energy barriers for the transfer and identify the stable tautomeric forms (e.g., enol-imine vs. keto-enamine). mjcce.org.mknih.gov The planarity of the molecule and the strength of the intramolecular hydrogen bond are critical factors influencing the efficiency of IPT. sonar.ch
Modeling of Solvation Effects in Chemical Processes
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models are used to simulate these solvation effects. A common approach is the use of continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. sonar.chresearchgate.net
These models have been applied to study the tautomeric equilibrium of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. nih.gov Studies have shown that the polarity of the solvent can affect the relative stability of the tautomers and the energy barrier for proton transfer. nih.govaip.org Generally, an increase in solvent polarity tends to decrease the tautomerization energies and potential energy barriers. nih.gov Explicit solvation models, where individual solvent molecules are included in the calculation, can also be used to investigate specific solvent-solute interactions, such as intermolecular hydrogen bonding. sonar.ch
Computational Analysis of Metal Complex Properties
This compound and its derivatives readily form complexes with various metal ions. Computational methods, particularly DFT, are extensively used to study the properties of these metal complexes. bohrium.com
These calculations provide valuable information on the coordination geometry of the metal ion, which can be, for example, tetrahedral, square planar, or octahedral. nih.govbohrium.com The nature of the bonding between the ligand and the metal can also be analyzed. bohrium.com Furthermore, DFT is used to investigate the electronic and magnetic properties of these complexes. clarku.edu For instance, in a one-dimensional copper(II) polymer with a Schiff base ligand, DFT calculations using the broken symmetry approach were able to predict the ferromagnetic interactions between the copper centers. clarku.edu The antioxidant activities of these metal complexes have also been correlated with their electronic properties calculated by DFT. bohrium.com
Examination of Excited State Properties via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful and widely-used computational method for investigating the electronic excited states of molecules. rsc.org It allows for the calculation and prediction of properties related to optical absorption and emission spectra, providing deep insights into the nature of electronic transitions and the photophysical or photochemical processes that occur after a molecule absorbs light. rsc.orgchemrxiv.org For this compound, its structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing aldehyde group (-CHO) on a π-conjugated naphthalene (B1677914) framework, suggests the potential for complex and interesting excited-state behavior.
Detailed research findings from TD-DFT calculations specifically for this compound are not extensively available in the public literature. However, studies on closely related structural analogues, particularly hydroxy-naphthaldehydes, provide a clear picture of the types of excited-state dynamics that can be investigated and what might be expected for their amino-substituted counterparts. The primary excited-state processes relevant to this class of molecules are Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net
The proximity of the amino and aldehyde groups in this compound creates a potential six-membered ring system via an intramolecular hydrogen bond, a structural motif that is a prerequisite for ESIPT. researchgate.net Upon photoexcitation, the acidity and basicity of the functional groups can change significantly, making it feasible for a proton to transfer from the donor (amino group) to the acceptor (aldehyde group). nih.govacs.org This process often results in the formation of a transient tautomeric species that is responsible for a large Stokes-shifted fluorescence, meaning the emission of light occurs at a significantly lower energy (longer wavelength) than the absorption. researchgate.net
Computational studies on analogous compounds have successfully used TD-DFT to model these phenomena. For instance, investigations into 3-hydroxy-2-naphthaldehyde (B1580702) (HN32) combined spectroscopy with DFT and TD-DFT calculations to elucidate its photophysical behavior. researchgate.net These studies revealed that the molecule can exist in several ground-state conformations, including an intramolecularly hydrogen-bonded "closed" form. researchgate.net TD-DFT calculations of the potential energy surface for the excited state confirmed that upon excitation, this closed conformer undergoes ESIPT to form a keto tautomer, which is responsible for the observed red-shifted emission. researchgate.net
Similarly, TD-DFT studies on 1-hydroxy-2-naphthaldehyde (B49639) (1H2N) have provided detailed insights into its excited-state dynamics. Theoretical calculations indicated that the molecule becomes more planar in its first excited state (S₁) compared to the ground state (S₀). ebi.ac.uk These computations were crucial in identifying the presence of a modest energy barrier to ESIPT in the excited state, supporting experimental observations. ebi.ac.uk
The findings from these analogues underscore the utility of TD-DFT in mapping out the potential energy surfaces of excited states and identifying the specific pathways (like ESIPT) that govern the de-excitation of the molecule. For this compound, similar computational approaches would be invaluable in determining whether ESIPT occurs and in characterizing the nature of its lowest excited states, which are likely to have significant intramolecular charge-transfer character. grafiati.comrsc.org
The table below summarizes the key findings from TD-DFT investigations on structural analogues of this compound, illustrating the type of data that such computational studies provide.
| Compound | Computational Method | Key Process Investigated | Summary of Theoretical Findings |
| 3-Hydroxy-2-naphthaldehyde | DFT/TD-DFT | Excited-State Intramolecular Proton Transfer (ESIPT) | Potential energy curve calculations support a barrierless ESIPT process in the S₁ state for the closed conformer, leading to a keto tautomer responsible for red-shifted fluorescence. researchgate.net |
| 1-Hydroxy-2-naphthaldehyde | DFT B3LYP/6-31G** & CIS/6-31G** | Excited-State Intramolecular Proton Transfer (ESIPT) | The S₁ state geometry is more planar than the ground state. An energy barrier to ESIPT of ~550-750 cm⁻¹ was estimated, with the resulting keto tautomer being the primary emitting species. ebi.ac.uk |
These studies on closely related molecules strongly suggest that the photophysics of this compound are complex. A dedicated TD-DFT investigation would be required to precisely determine the electronic transitions, oscillator strengths, and the balance between ICT and ESIPT processes that dictate its fluorescence and photochemical properties.
Advanced Applications of 3 Amino 2 Naphthaldehyde and Its Derivatives in Chemical Research
Utilization as an Intermediate in Synthetic Organic Chemistry
3-Amino-2-naphthaldehyde serves as a versatile intermediate in synthetic organic chemistry due to its unique molecular structure, which features a naphthalene (B1677914) ring substituted with both an amino group and an aldehyde group. smolecule.com This combination of functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. smolecule.com
Synthesis of Novel Heterocyclic Compounds
The reactivity of this compound is pivotal in the synthesis of a wide range of heterocyclic compounds. The presence of both an amino and an aldehyde group facilitates condensation reactions, which are fundamental to the formation of various ring systems. smolecule.com
Schiff bases, formed by the condensation of the amino group of this compound with aldehydes or ketones, are key intermediates in the synthesis of heterocyclic structures. smolecule.comsphinxsai.com For instance, these Schiff bases can be used to prepare oxazepine derivatives through reactions with anhydrides like maleic, phthalic, or succinic anhydride. sphinxsai.com The general principle involves the reaction of a primary amine with a carbonyl compound to form an imine, which can then undergo further cyclization reactions to yield diverse heterocyclic frameworks. sphinxsai.commsu.edu
The electron-rich naphthalene core of this compound also allows it to participate in multicomponent reactions, a powerful strategy in modern organic synthesis for creating molecular complexity in a single step. fardapaper.ir This approach has been successfully employed to construct various nitrogen- and oxygen-containing heterocyclic compounds. fardapaper.ir
Precursor for the Development of Dyes and Pigments
This compound and its derivatives are important precursors in the manufacturing of dyes and pigments. smolecule.com The aromatic amine structure is a fundamental component in the synthesis of azo dyes, which constitute a large and diverse class of colorants. imrpress.com
The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with a suitable coupling component. imrpress.com The resulting azo compounds contain one or more –N=N– groups, which are responsible for their color. imrpress.com The specific properties and applications of the resulting dyes, including their color and fastness, are determined by the chemical structures of the amine and the coupling component. tubitak.gov.tr For example, derivatives of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) are used to create acid dyes for polyamide and protein fibers. tubitak.gov.tr The versatility of the naphthalene scaffold allows for the production of a wide spectrum of colors. iipseries.org
Building Block in the Fabrication of Advanced Organic Materials
The unique chemical structure of this compound makes it a valuable building block for the creation of advanced organic materials. Its ability to participate in various chemical reactions allows for its incorporation into larger, more complex molecular architectures with specific functionalities. smolecule.com For instance, it can be used in the synthesis of polymers and other organic materials with tailored optical, electronic, or biological properties. smolecule.com
The formation of stable complexes with transition metals is another significant application. smolecule.com These metal-complexed derivatives often exhibit enhanced stability and bioactivity compared to the free ligand, making them promising for applications in materials science and medicinal chemistry. smolecule.com
Development of Fluorescent Probes and Chemosensors
Derivatives of this compound are extensively used in the development of fluorescent probes and chemosensors for the detection of various analytes. These sensors are designed to exhibit a change in their fluorescence properties upon binding to a specific target molecule or ion. rsc.org
Design Principles and Recognition Mechanisms for Naphthaldehyde-Based Fluorophores
The design of naphthaldehyde-based fluorophores relies on several key principles, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). rsc.orgbohrium.comresearchgate.net
Photoinduced Electron Transfer (PET): In many PET-based sensors, the fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. researchgate.net
Intramolecular Charge Transfer (ICT): ICT-based sensors feature a donor-acceptor structure. rsc.org The binding of an analyte can alter the electron-donating or -accepting properties of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. rsc.orgchemrxiv.org
Chelation-Enhanced Fluorescence (CHEF): In CHEF-based sensors, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon chelation with a metal ion. nih.gov This enhancement is often due to increased rigidity of the molecule and suppression of non-radiative decay pathways. nih.gov
The recognition mechanism typically involves the formation of a stable complex between the sensor molecule and the target analyte. Schiff base formation, where the aldehyde group of the naphthaldehyde derivative reacts with an amine, is a common strategy to create the receptor site. sphinxsai.com The specific geometry and electronic properties of this receptor site determine the selectivity of the sensor for a particular analyte.
Selective Detection of Specific Cations (e.g., Hg²⁺, Al³⁺, Mn²⁺, Zn²⁺, Cu²⁺, Ce³⁺)
Naphthaldehyde-based fluorescent probes have been successfully developed for the selective detection of a variety of metal cations.
| Cation | Sensor Design Principle/Mechanism | Limit of Detection (LOD) | Reference |
| Hg²⁺ | Turn-on fluorescence (PET inhibition) | 0.002 ppm | researchgate.net |
| Colorimetric | 7.89 × 10⁻⁶ M | dergipark.org.tr | |
| Intramolecular Charge Transfer | - | chemrxiv.org | |
| Rhodamine-based FRET | 10 nM | ekb.eg | |
| Al³⁺ | Turn-on fluorescence (CHEF) | 3.23 × 10⁻⁸ mol/L | ejournal.by |
| Turn-on fluorescence | 0.177 µM | bohrium.com | |
| Schiff base fluorescence | - | mdpi.comnih.gov | |
| Perylenediimide-based turn-on | - | bohrium.com | |
| Thiazole-based Schiff base turn-on | - | researchgate.net | |
| Mn²⁺ | Colorimetric | - | mdpi.comresearchgate.net |
| Supramolecular silver nanoparticle clusters | - | rsc.org | |
| Diaminomaleonitrile-based colorimetric and fluorometric | - | rsc.org | |
| Zn²⁺ | Turn-on fluorescence (CHEF/AIEE) | 1.1 × 10⁻⁷ M | acs.org |
| Diaminomaleonitrile-based colorimetric and fluorometric | - | rsc.org | |
| Turn-on fluorescence (ESIPT inhibition) | - | bohrium.com | |
| Cu²⁺ | Turn-off fluorescence | - | bohrium.com |
| Turn-on fluorescence (PET inhibition) | 0.49 µM | rsc.org | |
| Turn-on fluorescence (ESIPT inhibition) | - | bohrium.com | |
| Schiff base colorimetric | - | sci-hub.se | |
| Ce³⁺ | Turn-on fluorescence | 54.0 nM | researchgate.net |
| PVC membrane sensor | 8.91 × 10⁻⁸ M | researchgate.net |
Mercury (Hg²⁺): Sensors for Hg²⁺ often utilize a "turn-on" fluorescence mechanism where the quenching effect of a receptor is removed upon binding to the mercury ion. researchgate.net Schiff base derivatives have been shown to be effective for the selective and sensitive detection of Hg²⁺. researchgate.net Colorimetric sensors that provide a visual color change in the presence of Hg²⁺ have also been developed. dergipark.org.tr
Aluminum (Al³⁺): A variety of "turn-on" fluorescent probes for Al³⁺ have been designed based on Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665). ejournal.bymdpi.comnih.gov These sensors often exhibit high selectivity and sensitivity, with some capable of detecting Al³⁺ in living cells and environmental water samples. bohrium.comnih.gov The mechanism typically involves chelation-enhanced fluorescence (CHEF), where the binding of Al³⁺ restricts intramolecular rotation and enhances the fluorescence quantum yield. researchgate.net
Manganese (Mn²⁺): Colorimetric chemosensors for Mn²⁺ have been developed that show a distinct color change upon binding to the ion. mdpi.comresearchgate.net Hybrid chemosensors combining different molecular moieties have also been synthesized for the dual detection of Mn²⁺ and Zn²⁺ through both colorimetric and fluorometric responses. rsc.org
Zinc (Zn²⁺): Fluorescent sensors for Zn²⁺ often operate on a "turn-on" mechanism, such as chelation-enhanced fluorescence (CHEF) or aggregation-induced emission enhancement (AIEE). acs.org Naphthalene-based Schiff bases have been designed to selectively detect Zn²⁺ with high sensitivity. bohrium.com Some sensors can distinguish between Zn²⁺ and other similar ions like Cd²⁺. researchgate.net
Copper (Cu²⁺): Both "turn-off" (quenching) and "turn-on" fluorescent sensors for Cu²⁺ have been reported. bohrium.combohrium.com The quenching mechanism is often attributed to the paramagnetic nature of the Cu²⁺ ion. bohrium.com Selective detection of Cu²⁺ in the presence of other metal ions is a key feature of these sensors. sci-hub.se
Cerium (Ce³⁺): Fluorescent sensors for Ce³⁺ have been developed based on Schiff base condensation products. researchgate.net These sensors can exhibit a "turn-on" fluorescence response with high sensitivity and selectivity. researchgate.net Potentiometric sensors using PVC membranes have also been created for the detection of Ce³⁺. researchgate.net
Specific Anion Recognition and Sensing (e.g., Cyanate (B1221674), Fluoride (B91410), Cyanide)
Derivatives of this compound are instrumental in the development of chemosensors for various environmentally and biologically significant anions. These sensors typically operate via mechanisms that translate the binding event of an anion into a measurable optical signal, such as a change in color or fluorescence intensity.
Cyanate (OCN⁻) Sensing: Fluorescence probes derived from this compound and its analogue, 3-amino-2-naphthoic acid, have been developed for the selective and sensitive detection of cyanate. researchgate.netejournal.by The cyanate anion is a biomarker for diseases like chronic kidney disease, making its accurate determination crucial. ejournal.by In one study, a "turn-on" fluorescent probe based on 3-amino-2-naphthoic acid was synthesized. Upon reaction with sodium cyanate, the weakly fluorescent probe exhibited a significant, up to 9-fold, enhancement in green fluorescence emission. ejournal.by This response was highly selective and sensitive, with a linear relationship to cyanate concentrations in the range of 0.5–200 μM and a low detection limit of 260 nM. ejournal.by The probe was successfully applied to the determination of cyanate in real-world samples, including tap water and human serum. ejournal.by
Cyanide (CN⁻) and Fluoride (F⁻) Sensing: Schiff bases derived from naphthaldehyde precursors are also effective in detecting other hazardous anions like cyanide and fluoride. A fluorogenic sensor created from 3-amino-2-naphthol (B167251) and 2-hydroxy-1-naphthaldehyde demonstrated high selectivity for cyanide ions. researchgate.net The interaction with CN⁻ caused a visible color change from yellow to orangish-pink and a change in its optical properties, enabling detection at levels as low as 0.21 µM, which is below the World Health Organization's guideline for cyanide in drinking water. researchgate.net The sensing mechanism involves the nucleophilic addition of cyanide to the imine (C=N) bond of the Schiff base.
For fluoride detection, reaction-based ratiometric fluorescent probes have been designed using a naphthalene-benzothiazole fluorophore. mdpi.com These probes feature a silicon-oxygen (Si-O) bond that is selectively cleaved by fluoride ions. This reaction releases the fluorophore, 6-hydroxy-2-naphthaldehyde, resulting in a distinct optical response. mdpi.com This strategy has been used to create test strips capable of detecting fluoride at dangerously high levels (around 21 μM) and at the safety level for drinking water (around 5 μM) within minutes. mdpi.com Different probes based on this mechanism have achieved detection limits as low as 73 nM. mdpi.com
| Analyte | Sensor Precursor/Type | Sensing Mechanism | Detection Limit (LOD) | Key Finding | Source |
|---|---|---|---|---|---|
| Cyanate (OCN⁻) | 3-Amino-2-naphthoic acid | "Turn-on" fluorescence | 260 nM | Up to 9-fold fluorescence enhancement upon binding. | ejournal.by |
| Cyanide (CN⁻) | 3-Amino-2-naphthol and 2-hydroxy-1-naphthaldehyde | Nucleophilic addition / Colorimetric & Fluorogenic | 0.21 µM | Visual color change from yellow to orangish-pink. | researchgate.net |
| Fluoride (F⁻) | Naphthalene-benzothiazole with Si-O bond | F⁻ induced Si-O bond cleavage | 73 nM | Ratiometric response used to develop paper test strips. | mdpi.com |
Applications in pH Sensing
The protonation/deprotonation of functional groups within Schiff base derivatives of naphthaldehydes makes them excellent candidates for pH sensors. scispace.com Changes in pH alter the electronic structure of these molecules, leading to observable shifts in their absorption and fluorescence spectra. scispace.com
For example, a Schiff-base molecule synthesized from 4-methyl-2,6-diformylphenol and 6-aminoquinoline (B144246) acts as a ratiometric fluorescent chemosensor for pH. researchgate.net At a low pH, it displays a strong fluorescence peak at 464 nm. As the pH increases, the intensity of this peak decreases while a new peak emerges at 529 nm, allowing for the precise determination of pH based on the ratio of the two intensities. researchgate.net Other naphthaldehyde-based Schiff base sensors have been shown to operate effectively within a physiological pH range of 6 to 8. rsc.org The underlying mechanism for this pH sensitivity often involves the protonation or deprotonation of phenolic hydroxyl (-OH) groups and the imine nitrogen (-C=N-), which can modulate processes like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netscispace.com
Development for Intracellular Imaging
The fluorescent properties of naphthaldehyde derivatives, combined with their ability to selectively bind to specific analytes, have led to their development as probes for intracellular imaging. rsc.org These probes must be able to permeate cell membranes to report on the presence and location of targets within living cells. researchgate.net
A naphthalene-based sulfonamide Schiff base was successfully used for the intracellular detection of Al³⁺ in cultured Vero cells (African green monkey kidney cells). researchgate.net The probe, which is non-fluorescent on its own, exhibits a 24-fold "turn-on" fluorescence enhancement upon binding to Al³⁺, allowing the location of the ion to be visualized using fluorescence microscopy. researchgate.net Similarly, a cyanide sensor derived from 3-amino-2-naphthol was applied to the bio-imaging of human epithelial cells, demonstrating its capability to detect intracellular cyanide. researchgate.net These applications highlight the potential of designing this compound derivatives for real-time monitoring of ionic species and other analytes in complex biological systems. rsc.org
Role as a Precursor for Ligands in Coordination Chemistry and Supramolecular Chemistry
This compound and its analogues are fundamental precursors for synthesizing polydentate ligands, which are organic molecules designed to bind to metal ions. The resulting metal complexes are the foundation of coordination chemistry and are used to construct more elaborate supramolecular structures like coordination polymers.
Synthesis of Schiff Base Ligands for Metal Complexation
The most common strategy for creating ligands from naphthaldehyde precursors is through a Schiff base condensation reaction. scispace.comclarku.edu This reaction involves the combination of an aldehyde or ketone with a primary amine to form a characteristic imine or azomethine (-C=N-) group. scispace.com
A prime example is the synthesis of the asymmetrically substituted ONOO-type Schiff base ligand N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid (nancH₂). This ligand is prepared through the direct condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid by refluxing them in methanol. proquest.comacs.org The resulting ligand possesses multiple donor atoms (two oxygens and one nitrogen from the main chain, plus another oxygen from the carboxyl group) strategically positioned to chelate metal ions, forming stable complexes. proquest.com
Formation of Metal Complexes with Naphthaldehyde-Derived Ligands
The Schiff base ligands derived from naphthaldehydes readily form stable complexes with a wide array of transition metal ions. scispace.com The specific geometry and properties of the resulting metal complex are dictated by the metal ion's coordination preferences and the ligand's structure.
These ligands have been shown to form complexes with metals such as Copper(II), Nickel(II), Cobalt(II), Manganese(II), Zinc(II), and Cadmium(II). scispace.com For instance, a tridentate ONO donor Schiff base ligand, formed from 3-amino-2-methylquinazoline-4-one and 2-hydroxy-1-naphthaldehyde, was used to synthesize a series of metal complexes. scispace.com Spectroscopic analysis confirmed the formation of stable chelates where the ligand coordinates to the metal center, often resulting in octahedral or square-planar geometries depending on the metal and reaction conditions. scispace.comsigmaaldrich.com
| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Source |
|---|---|---|---|
| Tridentate ONO Schiff Base | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II) | Octahedral | scispace.com |
| Tetradentate ONOO Schiff Base (nancH₂) | Cu(II) | Distorted Square Planar | proquest.com |
| Bidentate ligand from 2-formyl-3-amino-1,4-naphthoquinone | Co(II), Ni(II), Cu(II) | Not specified, non-electrolytic chelates | rsc.org |
| Tridentate Schiff Base from Leucine | Cu(II), Co(II), Ni(II) | Octahedral | sigmaaldrich.com |
Construction of Coordination Polymers and Tailored Magnetic Materials
A sophisticated application of naphthaldehyde-derived ligands is their use in constructing coordination polymers (CPs). In these materials, metal-ligand units self-assemble into extended one-, two-, or three-dimensional networks. researchgate.netproquest.com By carefully selecting the ligand and metal ion, researchers can tailor the structural topology and physical properties of these materials, particularly their magnetic behavior. proquest.com
A notable achievement in this area is the synthesis of a one-dimensional (1D) homometallic chain, [CuII(nanc)]n, using the nancH₂ ligand derived from 3-amino-2-naphthoic acid. proquest.comacs.org In this coordination polymer, distorted square planar Cu(II) ions are linked by the carboxylate group of the ligand, which acts as a bridge. proquest.com Magnetic susceptibility measurements of this material revealed ferromagnetic interactions between the adjacent copper(II) centers. proquest.comacs.org The data followed the Curie–Weiss law with a positive Weiss constant (θ = +7.9 K) and an exchange coupling constant (J) of +12.3 K, confirming that the spins of the neighboring metal ions tend to align in the same direction. proquest.comacs.org
Furthermore, Schiff base ligands derived from 2-hydroxynaphthaldehyde have been used to construct polynuclear lanthanide complexes, such as dinuclear and hexanuclear Dysprosium(III) compounds, that function as single-molecule magnets (SMMs). These materials exhibit slow magnetic relaxation, a property that makes them of interest for high-density data storage and quantum computing applications. The ability to tune the structure—from simple complexes to 1D chains and 3D networks—demonstrates the power of this compound derivatives in creating advanced functional materials. proquest.com
Applications in Medicinal Chemistry Research through Directed Compound Synthesis
This compound serves as a pivotal building block in the field of medicinal chemistry for the directed synthesis of novel compounds with potential therapeutic value. smolecule.com Its unique structure, featuring a naphthalene core with adjacent amino and aldehyde functional groups, allows for versatile chemical modifications to create a library of derivatives. Researchers have particularly investigated its use in the development of compounds with potential antimicrobial and anticancer properties. smolecule.com
Investigation in the Synthesis of Pharmacologically Active Compounds
The primary route for synthesizing pharmacologically active compounds from this compound involves its reaction with primary amines to form Schiff bases. smolecule.com Schiff bases, characterized by the azomethine (C=N) functional group, are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis is typically a condensation reaction where the aldehyde group of this compound reacts with the amino group of another molecule. smolecule.com
Derivatives of this compound have been a focus of research for their potential as therapeutic agents. Studies have shown that Schiff bases derived from this compound possess antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. smolecule.com The biological activity of these Schiff bases can be further enhanced through complexation with transition metals. The resulting metal complexes often show increased potency compared to the original organic compounds. smolecule.comnih.gov
Research has explored the synthesis of these derivatives and their subsequent evaluation for biological activity. The general approach involves synthesizing a Schiff base and then assessing its pharmacological potential through in vitro methods. smolecule.com These investigations have confirmed that derivatives of this compound are promising scaffolds for developing new pharmacologically active agents. smolecule.comnih.gov
Table 1: Synthesis of Pharmacologically Active Derivatives from this compound
| Derivative Type | Synthetic Reaction | Investigated Pharmacological Activity |
| Schiff Bases | Condensation reaction with various primary amines. smolecule.com | Antimicrobial (antibacterial and antifungal), Antitumor. smolecule.comnih.gov |
| Metal Complexes | Reaction of Schiff base derivatives with transition metal ions. smolecule.comnih.gov | Enhanced antimicrobial and anticancer potency. smolecule.comnih.gov |
Conclusion and Future Research Perspectives
Summary of the Current Research Landscape Pertaining to 3-Amino-2-naphthaldehyde
The current research landscape for this compound is dominated by its use as a foundational building block in organic synthesis. Its primary utility lies in its capacity to undergo condensation reactions, particularly for the synthesis of Schiff bases and related heterocyclic systems. The aldehyde and amino groups offer reactive sites for constructing more complex molecular architectures.
Key research applications are summarized below:
Schiff Base Synthesis: The most prominent application is the reaction of the amino group with various aldehydes or the aldehyde group with primary amines to form Schiff bases (imines). juniperpublishers.comnih.gov These Schiff base ligands are extensively studied in coordination chemistry for their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.netclarku.edu For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various amines have been widely investigated. juniperpublishers.comnih.gov
Fluorescent Probes and Chemosensors: The naphthalene (B1677914) moiety imparts inherent fluorescence to its derivatives. Researchers have exploited this by designing and synthesizing fluorescent probes and chemosensors based on the this compound scaffold. These sensors are developed for the detection of specific analytes, such as metal ions. researchgate.net
Heterocyclic Chemistry: The compound serves as a valuable precursor for synthesizing diverse heterocyclic compounds. researchgate.net These structures are often investigated for their unique chemical properties and potential applications in materials science and medicinal chemistry.
Coordination Polymers and Materials Science: Schiff base ligands derived from this naphthaldehyde are used to construct coordination polymers and metal-organic frameworks (MOFs). clarku.edumdpi.com The resulting materials are studied for their magnetic, optical, and catalytic properties. A notable example involves a one-dimensional copper(II) chain assembled from a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid, which demonstrates ferromagnetic interactions. clarku.edu
Table 1: Current Research Applications of this compound
| Application Area | Description | Example Product/Derivative |
|---|---|---|
| Schiff Base Ligand Synthesis | Condensation reaction with amines or aldehydes to form imines, which act as chelating ligands for metal ions. nih.gov | N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid clarku.edumdpi.com |
| Fluorescent Chemosensors | Used as a platform to build molecules that exhibit a change in fluorescence upon binding to a target analyte, such as metal ions. researchgate.net | Triazine-based Schiff bases for Pb²⁺ or Hg²⁺ detection researchgate.net |
| Precursor for Heterocycles | Serves as a starting material for multi-step synthesis of complex heterocyclic systems like quinazolines and thiadiazoles. researchgate.netresearchgate.net | Quinazoline-4(3H)-one derivatives nih.gov |
| Coordination Polymers | Formation of extended one-, two-, or three-dimensional structures through coordination with metal ions, studied for magnetic properties. clarku.edumdpi.com | One-dimensional homometallic chain [CuII(nanc)]n clarku.edu |
Identification of Emerging Trends and Unresolved Challenges
As research progresses, several new trends are shaping the future direction of studies involving this compound. Concurrently, certain challenges remain to be addressed to unlock its full potential.
Emerging Trends:
Green Synthesis Methodologies: There is a growing emphasis on developing environmentally benign synthetic protocols. The use of microwave irradiation for the synthesis of Schiff bases derived from related naphthaldehydes has been reported as a green, efficient, and clean technique, significantly reducing reaction times. juniperpublishers.com
Advanced Chemosensors: The design of more sophisticated chemosensors is a major trend. This includes the development of ratiometric probes and sensors capable of detecting reactive oxygen species or specific anions in complex biological or environmental samples. nih.gov
Multicomponent Reactions: The use of this compound and its analogues in one-pot multicomponent reactions, such as the Betti reaction, is gaining traction. rsc.org This approach allows for the efficient synthesis of complex molecules like aminobenzylnaphthols from simple precursors in a single step. rsc.org
Functional Materials: Research is expanding into the creation of novel functional materials. This includes the synthesis of organotin(IV) complexes and other coordination compounds with tailored electronic and photophysical properties for applications in optoelectronics and catalysis. researchgate.netrsc.org
Unresolved Challenges:
Synthetic Control: Achieving high regioselectivity and yield in the functionalization of the naphthalene core remains a challenge. Developing more precise synthetic methods is crucial for creating well-defined structures.
Solubility and Stability: Like many polycyclic aromatic compounds, derivatives of this compound can suffer from poor solubility in common solvents, which can limit their processing and application in biological systems. chemicalbook.com The hydrolytic stability of the imine bond in Schiff base derivatives can also be a concern in aqueous environments. acs.org
Tuning Photophysical Properties: While the naphthalene core is fluorescent, fine-tuning the emission and excitation wavelengths, quantum yields, and Stokes shift of its derivatives for specific applications (e.g., in vivo imaging) remains an active area of research requiring a deeper understanding of structure-property relationships. acs.org
Mechanism Elucidation: A complete understanding of the reaction mechanisms, particularly for catalyzed reactions and the formation of complex coordination polymers, is often lacking. clarku.edursc.org More detailed computational and mechanistic studies are needed to guide the rational design of new catalysts and materials.
Table 2: Emerging Trends and Challenges in this compound Research
| Category | Description | Significance/Potential |
|---|---|---|
| Trend: Green Synthesis | Adoption of techniques like microwave-assisted synthesis to reduce solvent use, energy consumption, and reaction times. juniperpublishers.com | Leads to more sustainable and efficient chemical manufacturing processes. |
| Trend: Multicomponent Reactions | Designing one-pot reactions to build molecular complexity efficiently, such as in the synthesis of Betti bases. rsc.org | Increases synthetic efficiency and allows for the rapid generation of diverse compound libraries. |
| Challenge: Synthetic Selectivity | Difficulty in controlling the precise position of functional groups during synthesis, often leading to isomeric mixtures. | Overcoming this would enable the creation of pure, single-isomer products with predictable properties. |
| Challenge: Physicochemical Properties | Issues with poor solubility and the hydrolytic instability of some derivatives can hinder practical applications. chemicalbook.comacs.org | Improving solubility and stability is critical for use in biological assays, sensor technology, and materials science. |
Prospective Avenues for Future Scholarly Inquiry and Application Development
Building on the current landscape and emerging trends, several prospective avenues for future research can be identified. These areas promise to expand the scientific and technological impact of this compound.
Bioorthogonal Chemistry and Imaging: A significant future direction lies in the development of this compound-based probes for bioorthogonal labeling and imaging. Research could focus on creating "turn-on" fluorescent probes that become highly emissive only upon reacting with a specific biological target, enabling high-contrast imaging in living cells. acs.org
Catalysis: The development of novel metal complexes derived from this compound Schiff bases as catalysts for organic transformations is a promising field. mdpi.com Future work could explore their efficacy in asymmetric catalysis, C-H activation, and polymerization reactions, leveraging the tunable steric and electronic environment around the metal center.
Smart Materials: There is considerable potential in designing "smart" materials that respond to external stimuli such as light, pH, or temperature. This could involve incorporating this compound derivatives into polymers or gels to create photochromic or thermochromic materials.
Supramolecular Chemistry: The planar, aromatic structure of the naphthalene core makes it an excellent candidate for studies in supramolecular chemistry. Future inquiry could investigate the formation of self-assembled monolayers, host-guest complexes, and extended π-π stacking arrays for applications in molecular recognition and electronics.
Medicinal Chemistry Scaffolds: While avoiding direct therapeutic claims, the core structure of this compound can serve as a scaffold for the synthesis of new classes of compounds. Future synthetic efforts can focus on creating libraries of derivatives for screening in various biochemical assays to identify novel molecular structures with interesting biological activities. researchgate.netsmolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
